molecular formula C27H25N3OS B2592457 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207041-94-8

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2592457
CAS No.: 1207041-94-8
M. Wt: 439.58
InChI Key: XXPASCXLHJKXEZ-UHFFFAOYSA-N
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features an imidazole ring, a thioether linkage, and an indoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with a diamine in the presence of an acid catalyst.

    Thioether Formation: The imidazole derivative can be reacted with a thiol compound under basic conditions to form the thioether linkage.

    Indoline Attachment: The final step involves the coupling of the thioether-imidazole intermediate with an indoline derivative, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole and indoline structures can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar compounds might include other imidazole-thioether-indoline derivatives. The uniqueness of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone could be highlighted by comparing its biological activity, chemical reactivity, or physical properties with those of similar compounds.

List of Similar Compounds

  • 2-((1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
  • 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS/c1-19-7-11-22(12-8-19)25-17-28-27(30(25)23-13-9-20(2)10-14-23)32-18-26(31)29-16-15-21-5-3-4-6-24(21)29/h3-14,17H,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPASCXLHJKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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